Cas no 74405-46-2 (2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-O-succinate)

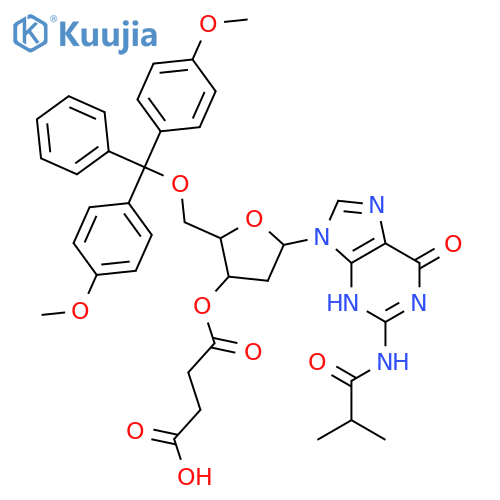

74405-46-2 structure

商品名:2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-O-succinate

2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-O-succinate 化学的及び物理的性質

名前と識別子

-

- Guanosine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)-,3'-(hydrogen butanedioate)

- 4-[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-3H-purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid

- IBU-DMT-DEOXYGUANOSINE SUCCINIC ACID

- 5'-O-(Bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy-N-(2-methyl-1-oxopropyl)guanosine 3'-(hydrogen butanedioate)

- 9-{5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3-O-(3-carboxypropanoyl)-2-deoxypentofuranosyl}-2-[(2-methylpropanoyl)amino]-3,9-dihydro-6H-purin-6-one

- 74405-46-2

- 4-(((2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-isobutyramido-6-oxo-3,6-dihydro-9H-purin-9-yl)tetrahydrofuran-3-yl)oxy)-4-oxobutanoic acid

- EINECS 277-854-8

- 2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-O-succinate

- SCHEMBL5133061

- MFCD00057775

- N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine 3'-O-succinic acid

- 4-((2R,3S,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-isobutyramido-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-3-yloxy)-4-oxobutanoic acid

- 4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid

-

- インチ: InChI=1S/C39H41N5O10/c1-23(2)36(48)42-38-41-35-34(37(49)43-38)40-22-44(35)31-20-29(54-33(47)19-18-32(45)46)30(53-31)21-52-39(24-8-6-5-7-9-24,25-10-14-27(50-3)15-11-25)26-12-16-28(51-4)17-13-26/h5-17,22-23,29-31H,18-21H2,1-4H3,(H,45,46)(H2,41,42,43,48,49)/t29-,30+,31+/m0/s1

- InChIKey: XQFLSGUZSODAOB-OJDZSJEKSA-N

- ほほえんだ: CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)CCC(=O)O

計算された属性

- せいみつぶんしりょう: 739.28500

- どういたいしつりょう: 739.28534252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 12

- 重原子数: 54

- 回転可能化学結合数: 16

- 複雑さ: 1320

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 189Ų

じっけんとくせい

- PSA: 193.19000

- LogP: 4.87710

2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-O-succinate セキュリティ情報

- WGKドイツ:3

- 危険カテゴリコード: 23/24/25-36/37/38

- セキュリティの説明: S22; S26; S36; S45

-

危険物標識:

- リスク用語:R23/24/25

2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-O-succinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D232983-1g |

2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-O-succinate |

74405-46-2 | 1g |

$ 725.00 | 2022-06-05 | ||

| TRC | D232983-500mg |

2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-O-succinate |

74405-46-2 | 500mg |

$563.00 | 2023-05-18 | ||

| TRC | D232983-100mg |

2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-O-succinate |

74405-46-2 | 100mg |

$133.00 | 2023-05-18 | ||

| TRC | D232983-1000mg |

2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-O-succinate |

74405-46-2 | 1g |

$879.00 | 2023-05-18 | ||

| Ambeed | A899423-1g |

4-(((2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-isobutyramido-6-oxo-3,6-dihydro-9H-purin-9-yl)tetrahydrofuran-3-yl)oxy)-4-oxobutanoic acid |

74405-46-2 | 97% | 1g |

$202.0 | 2024-04-17 |

2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-O-succinate 関連文献

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

74405-46-2 (2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-O-succinate) 関連製品

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:74405-46-2)2'-Deoxy-5'-O-DMT-N2-isobutyrylguanosine 3'-O-succinate

清らかである:99%

はかる:1g

価格 ($):182.0